molecular formula C14H14N2O2S2 B2626898 N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide CAS No. 871558-97-3

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2626898
CAS No.: 871558-97-3
M. Wt: 306.4
InChI Key: KHWWTCBDBHIZHB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic benzamide-thiazole hybrid, a class of compounds of significant interest in medicinal chemistry and chemical biology research. The strategic molecular hybridization of the benzamide and thiazole pharmacophores is a recognized approach for developing novel bioactive molecules with unique properties . The thiazole ring is a versatile heterocycle present in a wide range of biologically active compounds and approved drugs, contributing to activities including antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, the benzamide moiety is a privileged structure found in various therapeutic agents . This specific compound is of particular value for researchers investigating ion channel pharmacology. It belongs to the structural class of N-(thiazol-2-yl)benzamide analogs, which have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, and its physiological roles are not yet fully elucidated . Related analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), have been functionally characterized as potent and selective negative allosteric modulators of ZAC, acting with an IC50 in the low micromolar range (1-3 μM) and exhibiting state-dependent, non-competitive antagonism that likely targets the transmembrane and/or intracellular domains of the receptor . The discovery of these analogs provides crucial pharmacological tools for future explorations into the functions of ZAC . Researchers can utilize this compound to probe ZAC function and its potential implications in various physiological and pathophysiological processes. Applications & Research Value: • Selective pharmacological tool for Zinc-Activated Channel (ZAC) research . • Exploration of Cys-loop receptor superfamily function and allosteric modulation . • Medicinal chemistry scaffold for the development of novel bioactive molecules . • Building block for the synthesis of more complex chemical entities. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWWTCBDBHIZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2SC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide: The final step involves coupling the acetylated thiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methylthio group.

    Reduction: Reduction reactions could target the carbonyl groups in the acetyl or benzamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development in oncology .
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to bacteriostatic effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Research indicates that N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide can inhibit phosphodiesterases, which are crucial in signaling pathways related to inflammation and cancer .
  • Receptor Modulation : The compound may also interact with certain receptors, influencing cellular responses that could provide therapeutic benefits in inflammatory diseases and cancer .

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new materials with tailored properties for various industrial applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of thiazole derivatives similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide. The results indicated significant cytotoxicity against human glioblastoma U251 cells, suggesting potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives. The findings revealed that compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide exhibited effective inhibition against various bacterial strains, highlighting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The thiazole ring and benzamide moiety are often involved in binding interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
  • Structural Differences : Nitazoxanide has a nitro group at position 5 of the thiazole and an acetyloxy group on the benzamide, whereas the target compound replaces the nitro with a methyl group and substitutes the benzamide with a methylthio group .
  • Pharmacological Implications: The nitro group in nitazoxanide is critical for its antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR).
N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b)
  • Structural Differences : Compound 1b lacks the methylthio substituent on the benzamide, highlighting the target compound’s unique 2-(methylthio) modification .
  • Synthetic Comparison : Both compounds are synthesized via amide coupling, but the target requires 2-(methylthio)benzoyl chloride instead of benzoyl chloride, suggesting similar synthetic accessibility .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structural Differences : This derivative replaces the acetyl and methyl groups on the thiazole with chlorine and introduces fluorine atoms on the benzamide. The target compound’s acetyl and methyl groups may confer greater metabolic stability compared to halogenated analogues .

Pharmacological Activities of Analogues

Antiparasitic Activity
  • Nitazoxanide’s nitro group enables redox activation, targeting anaerobic parasites. The target compound’s acetyl and methylthio groups may shift activity toward other pathogens or reduce toxicity .
Antimicrobial and Anticancer Potential
  • Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides exhibit moderate antimicrobial activity against E. coli .
  • Thiazolidinone-benzamide hybrids (e.g., compounds 21–23 in ) show anticancer activity, suggesting that the target’s thiazole-acetyl motif could similarly interact with cellular targets like kinases or proteases .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (m.p. 90°C) and nitazoxanide derivatives (m.p. ~185°C) suggest that substituents significantly influence crystalline packing and solubility .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that belongs to the thiazole and benzamide families. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Acetylation : The thiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Formation of the Benzamide : The final step involves coupling the acetylated thiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a base like triethylamine.

Antimicrobial Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide has been investigated for its antimicrobial properties. Research indicates that compounds with thiazole rings often exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have explored the anticancer potential of thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives of thiazoles have shown promising results against various cancer cell lines, indicating that this compound could be a candidate for further research in cancer therapeutics .

The mechanism of action for N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide likely involves interaction with specific biological targets, such as enzymes or receptors. The thiazole ring may facilitate binding to these targets, leading to modulation of biological pathways. This can result in inhibition of enzyme activity or disruption of cellular processes associated with disease states like cancer.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide derivatives as multi-target ligands. These derivatives have been assessed for their biochemical activities and potential therapeutic applications. One study reported that certain derivatives exhibited significant inhibitory effects on specific cancer cell lines, showcasing their potential as lead compounds in drug development .

Table: Biological Activity Data

Compound NameActivity TypeIC50 (µM)Reference
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamideAntibacterialTBD
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamideAnticancerTBD
Thiazole Derivative XAntiviral32.2

Q & A

Q. Q1. What are the standard synthetic protocols for preparing N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiazole-amine precursors and activated benzoyl derivatives. For example:

  • Reaction Conditions : Reflux in pyridine or acetone with equimolar acyl chlorides (e.g., 2-(methylthio)benzoyl chloride) ().
  • Workup : Post-reaction dilution in ice water, extraction with chloroform, and purification via column chromatography or recrystallization ().
  • Purity Validation :
    • HPLC : Retention times (e.g., 5.170–12.587 min) and dual peaks confirm isomer separation ().
    • Spectroscopy : IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (thiazole proton at δ 7.2–7.5 ppm), and HR-MS (e.g., [M+H]+ at m/z 335.08) ().

Advanced Synthesis Optimization

Q. Q2. How can reaction yields and regioselectivity be improved during synthesis?

Methodological Answer:

  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% ().
  • Catalyst Use : Anhydrous K₂CO₃ or triethylamine enhances acylation efficiency ().
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
  • Isomer Control : Substituent positioning on benzaldehyde (e.g., 4-fluorobenzaldehyde vs. 2-fluorobenzaldehyde) influences thiazolidinone ring closure regioselectivity ().

Basic Biological Screening

Q. Q3. What in vitro assays are used to evaluate the antimicrobial and anticancer potential of this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and agar diffusion (zone of inhibition ≥15 mm) ().
  • Anticancer : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2, MCF-7) with doxorubicin as a positive control ().
  • Tuberculosis : Microplate Alamar Blue assay (MIC ≤6.25 µg/mL against M. tuberculosis H37Rv) ().

Advanced Mechanistic Studies

Q. Q4. How can molecular docking elucidate the anticancer mechanism of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) for anaerobic organisms or Hedgehog pathway proteins (e.g., Smoothened) for cancer ().
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (PDB ID: 2XHX for PFOR) using AutoDock Vina.
    • Key interactions: Amide hydrogen bonding with PFOR’s Arg242 and π-π stacking between thiazole and Phe500 ().
  • Validation : Compare docking scores (e.g., −9.2 kcal/mol) with known inhibitors like nitazoxanide ().

Structure-Activity Relationship (SAR) Analysis

Q. Q5. Which structural modifications enhance biological activity?

Methodological Answer:

  • Thiazole Core :
    • 4-Methyl substitution increases lipophilicity (logP +0.5), improving membrane permeability ().
    • Acetyl at C5 stabilizes the amide anion, critical for enzyme inhibition ().
  • Benzamide Moiety :
    • 2-(Methylthio) boosts antimicrobial activity (MIC reduction by 50% vs. unsubstituted analogs) ().
    • Fluorine at para-position enhances anticancer potency (IC₅₀ 8.2 µM vs. 22.4 µM for non-fluorinated analogs) ().

Data Contradictions and Resolution

Q. Q6. How should researchers address discrepancies in biological activity across studies?

Methodological Answer:

  • Assay Variability :
    • Standardize cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., 5% CO₂, 37°C) ().
    • Validate purity via HPLC (≥95%) to exclude inactive isomers ().
  • Mechanistic Confounders :
    • Use knockdown models (e.g., siRNA for PFOR) to confirm target engagement ().
    • Cross-validate with in vivo models (e.g., xenograft mice) for translational relevance ().

Computational and Experimental Integration

Q. Q7. How can DFT calculations guide the design of derivatives?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry at B3LYP/6-31G(d) level ().
    • Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites ().
  • Property Prediction :
    • HOMO-LUMO gaps (<4 eV) correlate with redox activity (e.g., thiol-disulfide exchange) ().
    • Solvation energy (ΔG_solv) predicts aqueous solubility ().

Crystallography and Conformational Analysis

Q. Q8. What crystallographic data are available for related analogs, and how do they inform structural analysis?

Methodological Answer:

  • Key Findings :
    • Centrosymmetric dimers via N–H···N hydrogen bonds (e.g., 2.89 Å in nitazoxanide analogs) ().
    • Non-classical C–H···O/F interactions stabilize crystal packing ().
  • Application :
    • Compare bond lengths (C–S: 1.72 Å vs. 1.68 Å in solution) to assess strain ().
    • Overlay with docked poses to validate bioactive conformers ().

Stability and Degradation Studies

Q. Q9. What strategies ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Argon atmosphere at −20°C to prevent oxidation of methylthio groups ().
    • Desiccants (silica gel) to avoid hydrolysis ().
  • Degradation Monitoring :
    • Periodic HPLC (monthly) to detect thiol oxidation products (e.g., sulfoxide at m/z +16) ().
    • Accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines ().

Advanced Pharmacokinetic Profiling

Q. Q10. How can metabolic pathways be predicted for this compound?

Methodological Answer:

  • In Silico Tools :
    • SwissADME predicts CYP3A4-mediated demethylation of the thioether group ().
    • MetaSite identifies potential glucuronidation at the acetyl moiety ().
  • In Vitro Validation :
    • Liver microsomal assays (human/rat) with LC-MS/MS detection ().
    • Plasma protein binding (≥90%) via equilibrium dialysis ().

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